Cas no 1336969-06-2 (3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol)

3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol
- 1336969-06-2
- EN300-1909208
-
- Inchi: 1S/C8H10BrFN2O/c9-5-3-6(7(11)1-2-13)8(10)12-4-5/h3-4,7,13H,1-2,11H2
- InChI Key: CJKUCEWKGMWVNU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C(CCO)N)F
Computed Properties
- Exact Mass: 247.99605g/mol
- Monoisotopic Mass: 247.99605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
- XLogP3: 0.5
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909208-0.5g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1909208-2.5g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1909208-5.0g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1909208-0.25g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1909208-1g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1909208-0.05g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1909208-0.1g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1909208-1.0g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1909208-10.0g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1909208-10g |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1336969-06-2 | 10g |
$5037.0 | 2023-09-18 |
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Additional information on 3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol
3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol (CAS No. 1336969-06-2): A Comprehensive Overview
The compound 3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol, identified by the CAS registry number 1336969-06-2, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) within its molecular structure. The molecule's backbone consists of a propane chain, with the central carbon atom bonded to both the amino group and a substituted pyridine ring.
The pyridine ring in this compound is further substituted at positions 2 and 5 with fluorine and bromine atoms, respectively. This substitution pattern introduces significant electronic and steric effects, which can influence the compound's reactivity, solubility, and biological activity. The presence of halogens like fluorine and bromine often enhances the molecule's stability and can play a critical role in its interactions with biological systems.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, pyridine derivatives are known for their ability to act as inhibitors of various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. The 5-bromo and 2-fluoro substituents on the pyridine ring in this compound may confer unique pharmacokinetic properties, making it a promising candidate for further exploration in medicinal chemistry.
From a synthetic perspective, the preparation of 3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. The synthesis typically begins with the formation of the pyridine derivative through nucleophilic aromatic substitution or coupling reactions. Subsequent steps involve the introduction of the amino alcohol moiety, which may be achieved through reductive amination or other suitable methodologies.
One area where this compound has garnered significant attention is its potential role as a chiral building block in asymmetric synthesis. The presence of multiple stereogenic centers in its structure makes it an ideal candidate for enantioselective reactions, which are crucial in the production of pharmaceuticals with high optical purity. Researchers have explored the use of this compound in organocatalytic processes, demonstrating its ability to facilitate enantioselective aldol reactions under mild conditions.
In terms of applications, 3-amino-3-(5-bromo-2-fluoropyridin-3-yl)propan-1
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